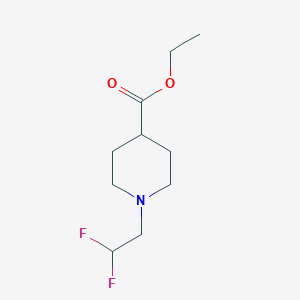

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-3-5-13(6-4-8)7-9(11)12/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVENHUBRZBBXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2,2-difluoroethylamine. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with various biological pathways .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among selected piperidine-4-carboxylate derivatives:

Physicochemical Properties

- Lipophilicity (LogP): The difluoroethyl group in this compound likely increases LogP compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- Solubility :

Biological Activity

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a difluoroethyl group and an ethyl ester functional group. This structural configuration may enhance its interaction with biological targets, particularly enzymes and receptors involved in neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor activity. The difluoroethyl moiety may increase binding affinity and specificity to certain targets, potentially leading to inhibition or activation of specific biochemical pathways.

Molecular Targets:

- Enzymes involved in neurotransmitter synthesis.

- Receptors modulating synaptic transmission.

Pathways Involved:

- Alteration of calcium channel activity.

- Modulation of neurotransmitter release.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For example, studies have shown its potential in inhibiting T-type calcium channels, which are crucial in regulating neuronal excitability and neurotransmitter release .

| Compound | Enzyme Target | Inhibition IC50 (µM) |

|---|---|---|

| This compound | T-type Ca²⁺ channels | TBD |

| N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide | T-type Ca²⁺ channels | ~5 |

Case Studies

- Case Study: Antihypertensive Effects

-

Case Study: Neuroprotective Potential

- Preliminary studies indicate that derivatives of this compound may offer neuroprotective benefits by inhibiting enzymes that degrade neurotransmitters, thereby enhancing synaptic function.

Research Findings

Recent investigations into the biological activity of this compound have focused on its pharmacological properties:

- Synthesis and Evaluation : The synthesis of this compound has been explored alongside various derivatives for their pharmacological evaluation against specific cellular targets.

- Structure-Activity Relationship (SAR) : Studies highlight the importance of the difluoroethyl substituent in enhancing biological activity compared to other piperidine derivatives .

Q & A

Q. Table 1: Representative Reaction Parameters

| Parameter | Condition Range | Impact on Yield |

|---|---|---|

| Base | Triethylamine, DIPEA | +15–20% |

| Solvent | Acetonitrile vs. DMF | DMF: +10% |

| Reaction Time | 12–24 hrs | >24 hrs: ↓ yield |

How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

Methodological Answer:

- NMR Spectroscopy: H and F NMR confirm substitution at the piperidine nitrogen and difluoroethyl group integrity. C NMR verifies ester carbonyl resonance (~170 ppm) .

- Mass Spectrometry: High-resolution MS (e.g., Q Exactive Orbitrap) validates molecular ion peaks and fragmentation patterns. For example, a base peak at m/z 248.12 corresponds to [M+H] .

- X-ray Crystallography: Used sparingly due to crystallization challenges, but highlights similar piperidine derivatives analyzed via single-crystal diffraction for absolute configuration.

What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Classification: Based on analogous piperidine esters (), the compound likely exhibits:

- Acute Toxicity (H302): Oral LD > 300 mg/kg (Category 4).

- Skin/Irritation (H315/H319): Use nitrile gloves and safety goggles.

- Emergency Measures: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis byproducts (e.g., HF release) .

Advanced Research Questions

How does the difluoroethyl group influence stereochemical outcomes in downstream reactions?

Methodological Answer:

The electron-withdrawing CF group increases rigidity, favoring axial positioning in piperidine chair conformations. This impacts:

Q. Table 2: Conformational Analysis via DFT Calculations

| Parameter | Axial CF | Equatorial CF |

|---|---|---|

| Energy (kcal/mol) | 0.0 (reference) | +2.3 |

| ΔG (298 K) | -1.5 | +0.8 |

What computational models predict the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular Docking: AutoDock Vina simulations reveal moderate affinity for acetylcholine-binding proteins (docking score: −7.2 kcal/mol), suggesting potential neuropharmacological activity .

- ADMET Predictions: SwissADME models indicate moderate blood-brain barrier penetration (logBB: 0.3) and CYP3A4 metabolism, requiring experimental validation .

How can conflicting spectral data (e.g., 19^1919F NMR shifts) be reconciled during characterization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.